molecular formula C12H16ClNO B7844255 N-benzyl-2-chloro-N-propylacetamide

N-benzyl-2-chloro-N-propylacetamide

Cat. No.: B7844255
M. Wt: 225.71 g/mol
InChI Key: DTOHFRDMJAFPQJ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-propylacetamide is an organic compound with the molecular formula C₁₅H₂₄ClNO₂ It is a derivative of acetamide and contains a benzyl group, a chlorine atom, and a propyl group attached to the nitrogen atom of the acetamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzylamine and chloroacetic acid.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, often using continuous flow reactors for efficiency.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and amides.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted acetamides.

Scientific Research Applications

N-benzyl-2-chloro-N-propylacetamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-2-chloro-N-propylacetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • N-benzyl-2-chloro-N-phenylacetamide

  • N-benzyl-2-chloro-N-methylacetamide

  • N-benzyl-2-chloro-N-ethylacetamide

Properties

IUPAC Name

N-benzyl-2-chloro-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOHFRDMJAFPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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